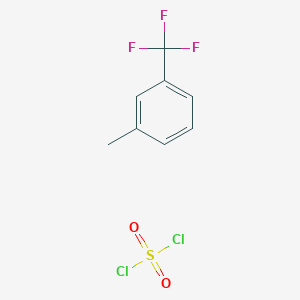![molecular formula C30H30ClN2+ B13746936 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium CAS No. 287194-09-6](/img/structure/B13746936.png)
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium is a complex organic compound characterized by its unique structure, which includes a quinolinium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinolinium core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: This step often involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the cyclohexenylidene moiety: This can be done through aldol condensation or similar reactions.
Final assembly: The final step involves coupling the various fragments under controlled conditions, often using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives with additional oxygen-containing functional groups, while reduction may produce fully saturated compounds.
Scientific Research Applications
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium involves its interaction with specific molecular targets. For example, in biological systems, it may interact with DNA or proteins, leading to changes in their function. The exact pathways involved can vary depending on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinolinium derivatives: These compounds share the quinolinium core and may have similar electronic properties.
Chloro-substituted compounds: Compounds with similar chloro groups may undergo similar chemical reactions.
Uniqueness
2-[2-[2-Chloro-3-[2-(1,3-dihydro-1-methyl-2H-quinolinylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1-methyl-quinolinium is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
287194-09-6 |
|---|---|
Molecular Formula |
C30H30ClN2+ |
Molecular Weight |
454.0 g/mol |
IUPAC Name |
2-[2-[2-chloro-3-[2-(1-methyl-3,4-dihydroquinolin-2-ylidene)ethylidene]cyclohexen-1-yl]ethenyl]-1-methylquinolin-1-ium |
InChI |
InChI=1S/C30H30ClN2/c1-32-26(18-14-22-8-3-5-12-28(22)32)20-16-24-10-7-11-25(30(24)31)17-21-27-19-15-23-9-4-6-13-29(23)33(27)2/h3-6,8-9,12-14,16-18,20-21H,7,10-11,15,19H2,1-2H3/q+1 |
InChI Key |
XSOZUSVDJUJPQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C2CCCC(=C2Cl)C=CC3=[N+](C4=CC=CC=C4C=C3)C)CCC5=CC=CC=C51 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


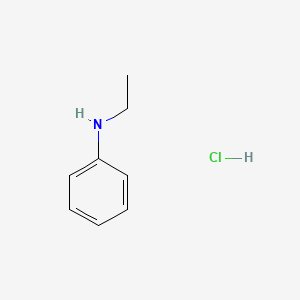
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
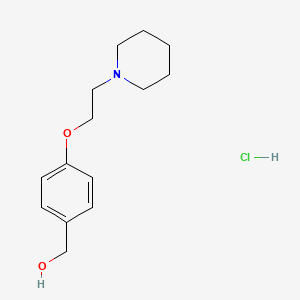
![2,3-Dibromothieno[3,2-c]pyridine](/img/structure/B13746895.png)
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
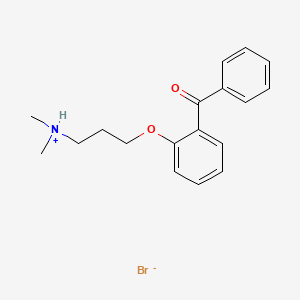
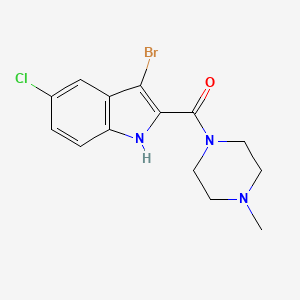
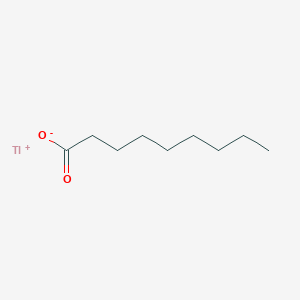
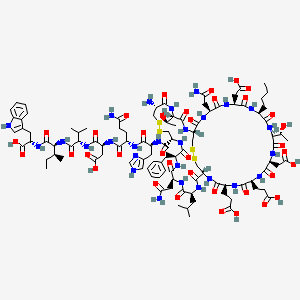
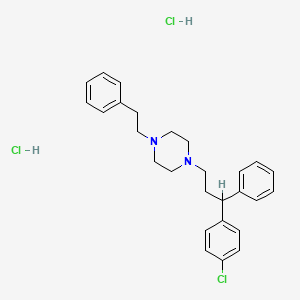

![N-[3]Pyridyl-diacetamide](/img/structure/B13746932.png)
